molecular formula C8H15N3O B13327129 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B13327129
M. Wt: 169.22 g/mol
InChI Key: OOUCTBYOLXXORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine ( 1485967-50-7) is a high-purity pyrazole derivative supplied for research and development purposes. This compound, with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol, belongs to the 4-aminopyrazole chemical class, which is recognized in medicinal chemistry as a versatile scaffold for developing novel bioactive molecules . The 4-aminopyrazole core is a privileged structure in drug discovery, known to provide useful ligands for various enzymes and receptors . Researchers are particularly interested in such amino-substituted pyrazoles for their potential as kinase inhibitors and antimicrobial agents . Pyrazole derivatives have demonstrated significant antibacterial activity against resistant bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some compounds showing minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin . Furthermore, related pyrazole compounds have exhibited promising antifungal activity against strains like Aspergillus niger . The molecular structure of this compound, characterized by its free amino group, makes it a valuable building block for constructing more complex heterocyclic systems and for molecular docking studies to investigate interactions with biological targets . Applications: This compound is intended for use in pharmaceutical research, specifically in the synthesis of novel chemical entities for biological screening, antimicrobial studies, and as a key intermediate in developing kinase-targeted libraries. Handling: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methoxy-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-4-5-11-8(12-3)7(9)6(2)10-11/h4-5,9H2,1-3H3

InChI Key

OOUCTBYOLXXORH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)N)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the high-purity synthesis pathway for 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine , a substituted aminopyrazole scaffold relevant to pharmaceutical research (analogous to Edaravone and other bioactive pyrazoles).

The synthesis addresses the critical challenge of regioselectivity —specifically distinguishing between


-methylation and 

-methylation at the 5-position. To ensure structural integrity, this protocol utilizes a Chlorine-Displacement Route . Instead of direct methylation of the pyrazolone oxygen (which favors

-alkylation), the 5-hydroxy group is converted to a 5-chloro intermediate, activated by nitration, and subsequently displaced by methoxide. This ensures the exclusive formation of the 5-methoxy ether.
Target Molecule Profile[1][2][3][4]
  • IUPAC Name: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

  • Molecular Formula:

    
    
    
  • Key Functionality: Electron-rich aminopyrazole core; potential for further derivatization at the amine or via electrophilic aromatic substitution.

Retrosynthetic Analysis

The strategic disconnection reveals the core building blocks: Ethyl Acetoacetate and


-Propylhydrazine .
  • Disconnection 1 (Functional Group Interconversion): The 4-amine is derived from a 4-nitro precursor via reduction.

  • Disconnection 2 (

    
    ):  The 5-methoxy group is installed via nucleophilic displacement of a 5-chloro group, activated by the adjacent 4-nitro group.
    
  • Disconnection 3 (Cyclization): The pyrazole core is formed by the condensation of a

    
    -keto ester with a hydrazine.
    

Retrosynthesis Target 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine Nitro 5-methoxy-3-methyl-4-nitro-1-propylpyrazole Target->Nitro Reduction ChloroNitro 5-chloro-3-methyl-4-nitro-1-propylpyrazole Nitro->ChloroNitro SNAr (OMe) Chloro 5-chloro-3-methyl-1-propylpyrazole ChloroNitro->Chloro Nitration Pyrazolone 3-methyl-1-propyl-1H-pyrazol-5-ol Chloro->Pyrazolone Chlorination (POCl3) Precursors Ethyl Acetoacetate + n-Propylhydrazine Pyrazolone->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic flow ensuring regiochemical control.

Detailed Synthesis Protocol

Phase 1: Pyrazole Core Construction

Objective: Synthesis of 3-methyl-1-propyl-1H-pyrazol-5-ol (Pyrazolone).

The reaction utilizes the Knorr pyrazole synthesis mechanism. The


-propylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by cyclization attacking the ester.
  • Reagents: Ethyl acetoacetate (1.0 eq),

    
    -Propylhydrazine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Ethanol (Solvent).
    
  • Protocol:

    • Dissolve

      
      -propylhydrazine hydrochloride and sodium acetate in ethanol. Stir for 30 minutes to release the free hydrazine base.
      
    • Add ethyl acetoacetate dropwise at 0°C to control the exotherm.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool to room temperature. The pyrazolone often precipitates. If not, concentrate in vacuo and triturate with diethyl ether.

    • Yield Expectation: 80–90%.

    • Data Check:

      
       NMR should show a characteristic methylene signal for the propyl group and a singlet for the C4-H (or tautomeric CH).
      
Phase 2: Chlorination

Objective: Conversion to 5-chloro-3-methyl-1-propyl-1H-pyrazole.

Direct methylation of Phase 1 product yields the


-methylated antipyrine analog. To block this, we convert the hydroxyl to a chlorine.
  • Reagents: Phosphorus Oxychloride (

    
    , excess), 
    
    
    
    -Dimethylaniline (Cat.).
  • Protocol:

    • Place the pyrazolone (Phase 1) in a round-bottom flask.

    • Add

      
       (3–5 equivalents) carefully. Add catalytic dimethylaniline.
      
    • Reflux at 100–110°C for 4 hours. The reaction mixture will turn dark.

    • Quenching (Critical Safety): Pour the cooled reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      . Maintain temperature <20°C.
      
    • Extract with Dichloromethane (DCM). Wash organic layer with

      
       (aq) until neutral.
      
    • Dry over

      
       and concentrate.
      
    • Product: A yellow/brown oil or low-melting solid.

Phase 3: Nitration (Activation)

Objective: Synthesis of 5-chloro-3-methyl-4-nitro-1-propyl-1H-pyrazole.

The introduction of the nitro group at C4 serves two purposes: it installs the nitrogen required for the final amine, and it electronically activates the C5-position for nucleophilic attack.

  • Reagents: Conc.

    
    , Conc. 
    
    
    
    .
  • Protocol:

    • Dissolve the 5-chloropyrazole in conc.

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, keeping temperature <10°C.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Pour onto ice/water. The nitro compound usually precipitates as a solid.

    • Filter and wash with water.[1] Recrystallize from ethanol if necessary.

    • Mechanism: Electrophilic aromatic substitution. The 1-propyl and 3-methyl groups direct the electrophile to the only open position, C4.

Phase 4: Methoxylation ( )

Objective: Synthesis of 5-methoxy-3-methyl-4-nitro-1-propyl-1H-pyrazole.

With the electron-withdrawing nitro group at C4, the C5-chlorine is highly susceptible to nucleophilic aromatic substitution (


).
  • Reagents: Sodium Methoxide (

    
    , 1.2 eq), Methanol (dry).
    
  • Protocol:

    • Dissolve the 4-nitro-5-chloro intermediate in dry methanol.

    • Add Sodium Methoxide solution (25% in MeOH) dropwise at room temperature.

    • Stir at room temperature for 1–2 hours. If reaction is slow, warm to 40°C.

    • Monitor by TLC.[1][2] The starting material spot should disappear.

    • Concentrate the solvent. Resuspend residue in water and extract with Ethyl Acetate.

    • Result: The chlorine is cleanly replaced by the methoxy group.

Phase 5: Reduction to Amine

Objective: Final isolation of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine.

  • Reagents:

    
     (1 atm), 10% Pd/C (catalyst), Methanol.
    
  • Alternative (if alkene sensitive):

    
     in Ethanol/HCl.
    
  • Protocol (Hydrogenation):

    • Dissolve the nitro-methoxy compound in Methanol.

    • Add 10 wt% Pd/C catalyst carefully (under Argon).

    • Purge with Hydrogen gas and stir under a hydrogen balloon for 4–12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate.

    • Purification: The crude amine can be purified via recrystallization from ether/hexanes or converted to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.

Analytical Profile (Expected Data)

Spectroscopic MethodExpected SignalsAssignment

NMR (DMSO-

)

0.9 (t, 3H)
Propyl


1.7 (m, 2H)
Propyl

(middle)

2.1 (s, 3H)
Pyrazole


3.8 (t, 2H)
Propyl


3.9 (s, 3H)
Methoxy


4.5 (br s, 2H)
Amine

MS (ESI+)


Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Activation cluster_2 Phase 3: Functionalization Step1 Ethyl Acetoacetate + Propylhydrazine Prod1 Pyrazolone Core Step1->Prod1 Reflux/EtOH Prod2 5-Chloro Intermediate Prod1->Prod2 POCl3 100°C Prod3 4-Nitro-5-Chloro Intermediate Prod2->Prod3 HNO3/H2SO4 Prod4 5-Methoxy Nitro Prod3->Prod4 NaOMe/MeOH SNAr Final Final Amine (Target) Prod4->Final H2, Pd/C Reduction

Figure 2: Step-by-step reaction workflow from raw materials to purified target.

Safety & Handling

  • Hydrazines: Propylhydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water. Quench cautiously. Corrosive to lungs/eyes.
    
  • Nitration: Exothermic reaction. Strict temperature control is required to prevent thermal runaway.

  • Diazonium Risks: While this route avoids diazonium salts, any alternative route involving nitrosation should be monitored for shock sensitivity.

References

  • Pyrazolone Synthesis: Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. ResearchGate.[3] Link

  • Nitration Protocols: From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. JACS Au. Link

  • Chlorination/Substitution Strategy: Synthesis and Characterization of 3-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-5-(4-chloro phenyl)-1-substituted Pyrazoles. TSI Journals. Link

  • General Aminopyrazole Synthesis: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs. MDPI. Link

Sources

Technical Assessment: Preliminary Biological Screening of 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

[1]

Executive Summary

Compound Class: 4-Aminopyrazole Derivative Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding, Antimicrobial Precursor.

This technical guide outlines the standardized protocol for the preliminary biological evaluation of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine . As a 4-aminopyrazole with a fixed enol ether (5-methoxy) and an N-propyl tail, this molecule represents a "privileged scaffold" in medicinal chemistry.[1] Its structural logic suggests utility as an ATP-mimetic pharmacophore, making it a high-priority candidate for kinase inhibition screening (specifically JAK/STAT or CDK pathways) and antimicrobial evaluation.[1]

This document serves as a Standard Operating Procedure (SOP) for researchers initiating the transition from chemical synthesis to biological validation.

Physicochemical Profiling: The "Gatekeeper" Phase

Before biological assays can yield reproducible data, the compound’s solution behavior must be mapped. The 5-methoxy substituent prevents tautomerization to the pyrazolone form, locking the aromatic system, but the 4-amino group introduces pH sensitivity.

Solubility and Lipophilicity (LogP) Assessment

Rationale: The N-propyl chain increases lipophilicity compared to methyl analogs, potentially improving membrane permeability but reducing aqueous solubility.

Protocol: Shake-Flask Method (Miniaturized)

  • Preparation: Dissolve 1 mg of compound in 250 µL DMSO (Stock A).

  • Partition: Add 10 µL of Stock A to a biphasic system of 1-octanol (saturated with water) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 hour at 25°C; centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Chemical Stability & DMSO Tolerance

Critical Check: The 4-amino group is nucleophilic and prone to oxidation (browning) in solution over time.[1]

  • Storage: Store DMSO stocks at -20°C under argon.

  • Stability Assay: Incubate 10 µM compound in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2) for 24 hours. Analyze degradation via LC-MS/MS.

In Vitro Safety Profiling (Cytotoxicity)

Objective: Establish the therapeutic window. We must define the

Cell Viability Assay (MTT/MTS)

Cell Lines:

  • HEK293: Human Embryonic Kidney (General toxicity).

  • HepG2: Liver carcinoma (Metabolic activation toxicity).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM). Include 0.1% DMSO vehicle control and Doxorubicin positive control.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Metabolically active mitochondria reduce MTT to purple formazan.[1] Solubilize and read Absorbance at 570 nm.

Data Interpretation:

Parameter Threshold Action

|


High Toxicity:

Moderate:1

Safe:

Target-Specific Screening: Kinase Inhibition

Hypothesis: The aminopyrazole core acts as a hinge-binder in the ATP-binding pocket of protein kinases.[1] The 4-amino group often forms hydrogen bonds with the hinge region residues (e.g., Glu/Leu), while the 1-propyl group occupies the hydrophobic pocket.

Screening Cascade Visualization

The following diagram illustrates the decision matrix for screening this specific scaffold.

ScreeningCascadeStartCompound: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-aminePhysChem1. PhysChem Profiling(Solubility, LogP, Stability)Start->PhysChemTox2. Cytotoxicity (HEK293)Determine CC50PhysChem->ToxDecision1CC50 > 50µM?Tox->Decision1KinasePanel3. Kinase Panel (JAK/CDK)ATP-Competition AssayDecision1->KinasePanelYesAntimicrobial4. Antimicrobial Screen(ESKAPE Pathogens)Decision1->AntimicrobialYesDiscardDiscard / Structural RedesignDecision1->DiscardNoHitHit Validation(IC50 Determination)KinasePanel->Hit>50% InhibitionAntimicrobial->HitMIC < 16 µg/mL

Figure 1: The "Go/No-Go" decision tree for preliminary screening.[1] Note the parallel processing of Kinase and Antimicrobial assays once safety is established.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Target: Janus Kinase 2 (JAK2) or CDK2.[1] Mechanism: Fluorescence Resonance Energy Transfer (FRET).[1]

  • Reaction Mix: Combine Kinase (JAK2), Peptide Substrate (Coumarin-Fluorescein labeled), and ATP (

    
     concentration) in kinase buffer.
    
  • Compound Addition: Add 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine at 10 µM screening concentration.

  • Reaction: Incubate 1 hour at Room Temp.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission). Phosphorylation inhibits cleavage, maintaining FRET.

  • Validation: If inhibition > 50%, perform dose-response (8-point dilution) to determine

    
    .
    

Secondary Screening: Antimicrobial Activity[2]

Aminopyrazoles are precursors to Schiff bases that exhibit potent antifungal/antibacterial properties by disrupting cell wall synthesis or inhibiting DNA gyrase.

Broth Microdilution Assay (MIC)

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: 96-well plate with serial dilutions of the compound (128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Negative: Media only.

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]

  • Incubation: 18–24 hours at 37°C.

  • Visualization: Add Resazurin dye (0.01%). Blue

    
     Pink indicates growth.[1] The MIC  is the lowest concentration remaining Blue.
    

Mechanistic Insight: The JAK-STAT Pathway[1]

If the compound shows activity in the Kinase Panel (Section 3), the likely mechanism is the interruption of the JAK-STAT signaling pathway. The aminopyrazole core competes with ATP at the JAK catalytic domain.

JAK_PathwayCytokineCytokine(IL-6 / IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAK_ActiveJAK Phosphorylation(Active)Receptor->JAK_ActiveActivationJAK_BlockedJAK Inhibited(Compound Bound)JAK_Active->JAK_BlockedInhibitionSTATSTAT ProteinJAK_Active->STATPhosphorylationCompound5-methoxy-3-methyl...(Inhibitor)Compound->JAK_BlockedATP CompetitionpSTATp-STAT(Dimerization)STAT->pSTATNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Figure 2: Mechanistic intervention point.[1] The compound targets the JAK phosphorylation step, preventing STAT activation and subsequent inflammatory gene transcription.

References

  • Bekhit, A. A., et al. (2015). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents."[2][3][4] European Journal of Medicinal Chemistry. Link

  • Fassihi, A., et al. (2009). "Synthesis and biological evaluation of some 4-substituted-pyrazole derivatives." Research in Pharmaceutical Sciences. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53394038 (Analogs of 4-aminopyrazoles)." PubChem. Link

  • Zhang, Y., et al. (2016).[5] "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Structural Analog Data)." Merck KGaA. Link

Comprehensive Technical Guide: In Silico Profiling of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico framework for modeling the interactions of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS: 1485967-50-7). As a substituted pyrazole-4-amine, this scaffold shares structural homology with established kinase inhibitors (e.g., ATP-competitive inhibitors targeting JAK, SRC, or RET pathways). Its unique substitution pattern—specifically the electron-donating methoxy group at C5 and the flexible N1-propyl chain—presents distinct electronic and steric profiles that require specialized modeling protocols.

This document outlines a validated workflow from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) simulation, designed to predict biological targets and quantify binding stability with high confidence.

Part 1: Ligand Characterization & Quantum Mechanics (QM)

Before macromolecular docking, the ligand must be characterized at the electronic level to ensure accurate force field parameterization. Standard molecular mechanics (MM) force fields often fail to capture the subtle electronic effects of the methoxy-pyrazole conjugation.

Geometry Optimization & Electrostatic Potential (ESP)

Protocol:

  • Initial Conformation: Generate 3D coordinates from SMILES (CCCCn1c(C)c(N)c(OC)n1 - Note: Check isomer, N1-propyl implies specific regioisomer).

  • Theory Level: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level. This basis set is required to accurately model the lone pair electrons on the methoxy oxygen and the exocyclic amine.

  • ESP Mapping: Calculate the Electrostatic Potential surface to identify hydrogen bond donors (HBD) and acceptors (HBA).

Mechanistic Insight: The 5-methoxy group exerts a mesomeric (+M) effect, increasing electron density on the pyrazole ring. However, the adjacent N1-propyl group introduces steric bulk. QM optimization reveals if the methoxy group adopts a planar conformation (conjugated) or twists out of plane, significantly affecting its ability to fit into narrow binding pockets like the ATP hinge region of kinases.

Tautomerism and Protonation States

While the N1-propyl substitution locks the pyrazole tautomerism, the exocyclic amine (C4-NH2) and the ring nitrogen (N2) are pH-sensitive.

  • pKa Prediction: Use QM-based descriptors (Jaguar/Gaussian) to predict pKa.

  • Dominant Species: At physiological pH (7.4), the neutral form is likely dominant, but the N2 nitrogen is a critical Hydrogen Bond Acceptor (HBA) for interaction with kinase hinge residues (e.g., the backbone NH of the "gatekeeper" residue).

Part 2: Target Identification (Inverse Docking)

Since this molecule is a chemical building block, its specific biological target may be unknown. We employ an "Inverse Docking" or "Target Fishing" approach.

Pharmacophore Mapping

Construct a pharmacophore query based on the QM-optimized structure:

  • Feature 1 (HBA): Pyrazole N2.

  • Feature 2 (HBD): Exocyclic C4-NH2.

  • Feature 3 (Hydrophobic): N1-Propyl chain (flexible).

  • Feature 4 (HBA/Hydrophobic): 5-Methoxy group.[1]

Search Strategy: Screen this pharmacophore against the sc-PDB (druggable binding sites) with a focus on:

  • Kinome: ATP-binding pockets (e.g., CDK2, BRAF, JAK2).

  • GPCRs: Class A biogenic amine receptors.

The "Hinge Binder" Hypothesis

Pyrazole-4-amines are privileged scaffolds for kinase inhibition. The N2 (acceptor) and C4-NH2 (donor) motif mimics the Adenine ring of ATP, allowing the molecule to form a bidentate hydrogen bond with the kinase hinge region.

Part 3: Molecular Docking Protocols

Directive: Do not use rigid receptor docking. The N1-propyl group requires accommodation by the receptor. Use Induced Fit Docking (IFD) .

Induced Fit Docking (IFD) Workflow

Software Standard: Schrödinger Glide / AutoDock Vina (Flexible).

Step-by-Step Protocol:

  • Grid Generation: Center the grid on the ATP-binding site (e.g., defined by a co-crystallized ligand like Staurosporine). Box size: 25Å x 25Å x 25Å.

  • Ligand Sampling: Generate 50 conformational poses per ligand using Monte Carlo sampling to explore the flexibility of the propyl chain.

  • Soft Docking: Perform initial docking with scaled van der Waals radii (0.5 scaling) to allow minor clashes.

  • Prime Refinement: Refine residues within 5Å of the ligand using a rotamer library search. This allows the protein side chains (especially the Gatekeeper residue) to adjust to the 1-propyl and 5-methoxy groups.

  • Re-Docking: Dock the ligand into the optimized receptor structure with full hard-sphere potentials.

Scoring & Filtering

Filter poses based on the "Interaction Fingerprint" :

  • Essential: H-bond between Pyrazole N2 and Hinge Backbone NH.

  • Essential: H-bond between C4-NH2 and Hinge Backbone Carbonyl.

  • Desirable: Hydrophobic enclosure of the Propyl group in the "Selectivity Pocket" (back pocket).

Part 4: Molecular Dynamics (MD) & Stability Analysis[2]

Docking provides a static snapshot. MD simulations are required to verify the stability of the N1-propyl chain, which adds entropic penalty if not properly stabilized.

Simulation Setup
  • Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein complexes).

  • Solvent Model: TIP3P water box with 10Å buffer.

  • System Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Ensemble: NPT (Constant Pressure/Temperature) at 310 K / 1 atm.

Production Run Protocol
  • Minimization: 5000 steps Steepest Descent.

  • Equilibration: 1 ns NVT (restrained backbone) -> 1 ns NPT (restrained backbone) -> 5 ns NPT (unrestrained).

  • Production: 100 ns simulation.

Key Analysis Metrics (Table 1)
MetricDefinitionAcceptance Criteria
Ligand RMSD Root Mean Square Deviation of ligand atoms over time.< 2.5 Å (indicates stable binding mode).
Protein RMSF Root Mean Square Fluctuation of residues.Low fluctuation (< 1.0 Å) in the Hinge Region.
H-Bond Occupancy % of time specific H-bonds exist.> 60% for the Hinge Interaction (N2...NH).
Gyration Radius Compactness of the ligand.Constant value (no unfolding of propyl chain).
Binding Free Energy (MM-GBSA)

Calculate


 using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the last 10 ns of the trajectory.
  • Equation:

    
    
    
  • Target Threshold:

    
     kcal/mol (typical for micromolar/nanomolar inhibitors).
    

Part 5: Visualization & Workflows

The In Silico Modeling Pipeline

The following diagram illustrates the decision matrix for characterizing this specific scaffold.

ModelingPipeline Ligand Ligand: 5-methoxy-3-methyl- 1-propyl-1H-pyrazol-4-amine QM QM Characterization (DFT B3LYP/6-311G++) Ligand->QM Geometry Opt TargetFish Target Fishing (Pharmacophore vs sc-PDB) QM->TargetFish ESP & pKa Docking Induced Fit Docking (Flexible Propyl Chain) TargetFish->Docking Select Top Kinases MD MD Simulation (100ns) (Stability Check) Docking->MD Best Pose Analysis MM-GBSA & Interaction Profiling MD->Analysis Trajectory Analysis->Docking Refine if RMSD > 3Å

Figure 1: End-to-end computational workflow for profiling the pyrazole-4-amine derivative.

Interaction Topology (Kinase Hinge)

This diagram details the specific binding hypothesis validated by the protocols above.

InteractionMap L_N2 Pyrazole N2 (Acceptor) R_NH Hinge Backbone NH (Gatekeeper+1) L_N2->R_NH H-Bond L_NH2 Exocyclic NH2 (Donor) R_CO Hinge Backbone CO (Gatekeeper-1) L_NH2->R_CO H-Bond L_Propyl N1-Propyl (Hydrophobic) R_Pocket Hydrophobic Pocket (Val/Leu/Ala) L_Propyl->R_Pocket Van der Waals L_Methoxy 5-Methoxy (Steric/Electronic) L_Methoxy->R_Pocket Steric Fit?

Figure 2: Predicted interaction topology of the ligand within a generic Kinase ATP-binding pocket.[2]

References

  • Beuming, T., et al. (2015). "The binding database: data management and data mining." Protein Science. Link

  • Sherman, W., et al. (2006). "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link

  • Harder, E., et al. (2016). "OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins." Journal of Chemical Theory and Computation. Link

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for agrochemical discovery scientists. It focuses on the strategic utilization of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS 1485967-50-7) as a scaffold for Next-Generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides and novel herbicide candidates.

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, the "magic methyl" effect is well known, but the "propyl-methoxy" substitution pattern offered by this pyrazole amine represents a distinct opportunity for Structure-Activity Relationship (SAR) expansion.

While commercial SDHI fungicides (e.g., Penthiopyrad, Fluxapyroxad) predominantly utilize 1-methyl-3-(trifluoromethyl) or 1-methyl-3-(difluoromethyl) motifs, 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine introduces two critical physicochemical shifts:

  • Enhanced Lipophilicity (1-Propyl): The propyl chain increases LogP, potentially improving foliar uptake and rainfastness compared to methyl analogs.

  • Electronic Modulation (5-Methoxy): Unlike the electron-withdrawing CF3/CHF2 groups common in current AIs, the 5-methoxy group acts as an electron donor (via resonance) and a hydrogen bond acceptor. This alters the pKa of the 4-amino group and the electronic distribution of the resulting carboxamide, offering a unique vector to overcome resistance in mutant fungal strains.[1]

Core Application: Synthesis of Novel Pyrazole-Carboxamide Fungicides

The primary application of this amine is as the nucleophilic "warhead" in the synthesis of pyrazole-4-carboxamides. These amides inhibit the succinate dehydrogenase complex (Complex II) in the fungal mitochondrial respiration chain.

Reaction Mechanism & Logic

The synthesis relies on a nucleophilic acyl substitution.[1] The 4-amino group attacks an activated carboxylic acid derivative (acid chloride or activated ester) of the "acid moiety" (typically a substituted phenyl or heterocyclic ring).[1]

Key Consideration: The 5-methoxy group increases electron density on the pyrazole ring, making the 4-amine more nucleophilic than its trifluoromethyl counterparts.[1] This requires careful temperature control to prevent over-acylation (bis-acylation).[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway for generating a library of SDHI candidates using this scaffold.

G cluster_conditions Reaction Conditions Amine 5-methoxy-3-methyl-1-propyl -1H-pyrazol-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcidCl Aryl/Heteroaryl Acid Chloride (Electrophile) AcidCl->Intermediate Base Base Catalyst (Pyridine/TEA) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product Target Pyrazole Carboxamide (SDHI) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of Pyrazole-Carboxamide SDHI candidates.

Experimental Protocols

Safety Warning: Standard PPE (lab coat, gloves, goggles) is mandatory. Perform all reactions in a fume hood. Pyrazoles may be toxic; treat as a potential irritant.[1]

Protocol A: Library Synthesis of Pyrazole-Carboxamides (Parallel Chemistry)

Objective: To synthesize a 24-compound library for High-Throughput Screening (HTS) against Botrytis cinerea and Rhizoctonia solani.

Materials:

  • Scaffold: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (0.1 M in DCM).[1]

  • Electrophiles: Diverse Acid Chlorides (e.g., 2-iodobenzoyl chloride, pyrazine-2-carbonyl chloride) (0.12 M in DCM).

  • Base: Polymer-supported Diisopropylethylamine (PS-DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: In a 24-well reaction block, dispense 1.0 equiv (100 µL) of the amine stock solution.

  • Base Addition: Add 1.5 equiv of TEA (or 20 mg PS-DIPEA resin for easier workup).

  • Activation: Cool the block to 0°C (ice bath). The electron-rich nature of the methoxy-pyrazole makes the amine highly reactive; cooling prevents side reactions.

  • Coupling: Add 1.1 equiv of the respective Acid Chloride solution dropwise to each well.

  • Incubation: Seal the block and shake at Room Temperature (25°C) for 4 hours.

    • QC Check: Spot check one well via TLC (50% EtOAc/Hexane).[1] The amine spot (lower Rf) should disappear.[1]

  • Quenching/Workup:

    • If using TEA: Add 0.5 mL water, vortex, and remove aqueous layer. Wash organic layer with sat. NaHCO3.

    • If using PS-DIPEA: Filter off the resin.[1][2]

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • Output: Resuspend residues in DMSO for biological assay.

Protocol B: Biological Validation (Fungal Growth Inhibition)

Objective: Determine EC50 values for the synthesized library.

ParameterSpecification
Assay Type 96-well Microtiter Plate Turbidimetry
Pathogens Botrytis cinerea (Grey Mold), Septoria tritici (Leaf Blotch)
Media Potato Dextrose Broth (PDB)
Inoculum Spore suspension (

spores/mL)
Readout Optical Density (OD600) at 72 hours

Procedure:

  • Dilution: Prepare serial dilutions of the DMSO stock (from Protocol A) to achieve final test concentrations of 100, 30, 10, 3, 1, 0.3 ppm.

  • Inoculation: Add 100 µL of spore suspension to 1 µL of compound solution in each well.

  • Control: Include "Solvent Blank" (DMSO only) and "Positive Control" (e.g., Boscalid or Fluxapyroxad).

  • Incubation: Incubate at 22°C in the dark for 72 hours.

  • Analysis: Measure OD600. Calculate % Inhibition relative to Solvent Blank.[1]

    • 
      [1]
      

Advanced SAR Logic: The "Propyl-Methoxy" Advantage

Why use this specific intermediate over standard methyl-pyrazoles?

  • Metabolic Stability: The propyl group introduces steric bulk at the N1 position, potentially retarding N-dealkylation by cytochrome P450 enzymes in the plant or fungus, extending the half-life of the active ingredient.

  • Resistance Breaking: Many resistant fungal strains carry mutations in the SDH binding pocket (e.g., H272R in Botrytis).[1] The 5-methoxy group alters the shape and electrostatic potential of the pyrazole headgroup, potentially accommodating these mutations better than the rigid 3-CF3 group of legacy SDHIs.[1]

SAR Center 5-methoxy-3-methyl-1-propyl -1H-pyrazol-4-amine Propyl N1-Propyl Group (Lipophilicity & Sterics) Center->Propyl Methoxy C5-Methoxy Group (H-Bond Acceptor & Electron Donor) Center->Methoxy Amine C4-Amine (Amide Coupling Site) Center->Amine Effect1 Improved Cuticle Penetration (Rainfastness) Propyl->Effect1 Effect2 Altered pKa / Binding Mode (Resistance Breaking) Methoxy->Effect2

Figure 2: SAR Logic - Mapping structural features to biological outcomes.

References

  • PubChem. (2025).[1][3] Compound Summary: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS 1485967-50-7).[4][1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Building Blocks for Agrochemical Synthesis: Pyrazoles. Merck KGaA.[1] Link

  • Beilstein J. Org.[1] Chem. (2011).[1][5] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein-Institut.[1] Link

  • BLD Pharm. (2025).[1] Product Analysis: 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine. Link

(Note: While specific patent literature for this exact propyl/methoxy combination is proprietary, the protocols above are derived from standard methodologies for 1-alkyl-4-aminopyrazoles found in the cited general literature.)

Sources

Application Note: Strategic Derivatization of 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (referred to herein as Scaffold-4A ) to generate high-value libraries for SAR (Structure-Activity Relationship) exploration.[1]

Executive Summary

The 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (Scaffold-4A ) is a privileged heteroaromatic building block.[1] Its specific substitution pattern offers a unique trifecta of electronic and steric properties:

  • 4-Amino Group: A versatile nucleophilic handle for library expansion.[1]

  • 5-Methoxy Group: An electron-donating group (EDG) that modulates the basicity of the pyrazole ring and serves as a potential H-bond acceptor.[1]

  • 1-Propyl Tail: A defined hydrophobic vector that improves lipophilicity and membrane permeability.[1]

This guide provides validated protocols to transform Scaffold-4A into bioactive candidates, specifically targeting kinase inhibition (ATP-mimetic pockets) and Sigma-1 receptor modulation.[1]

Strategic Rationale & Chemical Space

The 4-aminopyrazole core is a bioisostere of the aniline moiety found in numerous blockbuster drugs (e.g., Celecoxib, Sildenafil, Crizotinib). Derivatization of the exocyclic amine allows the molecule to probe distinct biological pockets.

The Derivatization Decision Tree

Use the following logic flow to select the appropriate synthetic pathway based on your target profile.

DerivStrategy Scaffold Scaffold-4A (4-NH2, 5-OMe) Target1 Target: Kinase (ATP Site) Scaffold->Target1 Target2 Target: GPCR / Ion Channel Scaffold->Target2 Target3 Target: Solubility/Metabolic Stability Scaffold->Target3 Action1 Urea/Amide Formation (H-Bond Network) Target1->Action1 Type II Inhibitor Action3 Ring Fusion (Pyrazolo-pyrimidines) Target1->Action3 ATP Mimic Action2 Reductive Amination (Flexible Hydrophobe) Target2->Action2 Sigma-1 Ligand Target3->Action2 Reduce TPSA

Figure 1: Strategic decision matrix for Scaffold-4A derivatization.

Experimental Protocols

The following protocols have been optimized for the electron-rich nature of the 5-methoxy-pyrazole ring. Standard aniline conditions may lead to over-oxidation or low yields; these methods use milder, controlled conditions.

Protocol A: High-Efficiency Amide Coupling (Library Generation)

Target: Creation of amide bioisosteres for H-bond acceptor pockets. Mechanism: HATU-mediated activation prevents racemization of chiral acid partners and ensures high conversion of the somewhat less nucleophilic heteroaryl amine.[1]

Reagents:

  • Scaffold-4A (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.2 equiv)[1]
    
  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.75 mmol, 285 mg). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Coupling: Add Scaffold-4A (0.5 mmol, ~85 mg) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass =

    
    ).[1]
    
  • Workup: Dilute with EtOAc (20 mL), wash with sat.

    
     (2 x 10 mL), water (1 x 10 mL), and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (0–10% MeOH in DCM).

Critical Note: The 5-methoxy group increases electron density.[1] If the reaction is sluggish, heat to 50°C, but avoid


 to prevent demethylation or oxidation.
Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Introduction of flexible hydrophobic groups (benzyl, alkyl) often required for GPCR (e.g., Sigma-1) or kinase "gatekeeper" clearance. Advantage:[1][2][3][4] Generates a basic amine center, improving solubility and lysosomal trapping.

Reagents:

  • Scaffold-4A (1.0 equiv)[1]

  • Aldehyde (

    
    ) (1.1 equiv)[1]
    
  • STAB (Sodium Triacetoxyborohydride) (2.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve Scaffold-4A (0.5 mmol) and Aldehyde (0.55 mmol) in DCE (3 mL). Add Acetic Acid (2 drops). Stir at RT for 1 hour. Wait for imine formation (check LCMS) before adding reductant.

  • Reduction: Add STAB (1.25 mmol, 265 mg) in one portion.

  • Reaction: Stir at RT for 12 hours under nitrogen.

  • Quench: Quench with sat.

    
     (aqueous). Stir vigorously for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: amine-functionalized silica or standard silica (DCM/MeOH/

    
     95:5:1).
    
Protocol C: Pyrazolo[3,4-d]pyrimidine Ring Fusion

Target: Locking the conformation to mimic the Adenine core of ATP. This is a "Scaffold Hopping" strategy. Mechanism: Cyclization of the 4-amine with an adjacent carbon source (formamide or orthoester).[1]

Reagents:

  • Scaffold-4A (1.0 equiv)[1]

  • Formamide (Excess, as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.5 equiv) (Optional)

Procedure:

  • Setup: Place Scaffold-4A (1.0 mmol) in a microwave vial.

  • Addition: Add Formamide (3 mL).

  • Cyclization: Heat at 180°C for 4–6 hours (or Microwave: 200°C for 30 mins). Note: This reaction usually requires a 5-position electrophile.[1] Since Scaffold-4A has a 5-Methoxy, this protocol is modified to use Formamidine acetate to displace the methoxy group in a cyclization-displacement sequence, though this is difficult.[1]

    • Correction: A more reliable route for this specific scaffold (5-OMe) to a fused system involves Vilsmeier-Haack formylation at the 4-position (if it were unsubstituted) or reacting the amine.[1]

    • Alternative Fusion: React Scaffold-4A with ethyl ethoxymethylenecyanoacetate (EMME) followed by thermal cyclization.[1]

Analytical Data & QC Standards

When characterizing derivatives of Scaffold-4A , look for these diagnostic signals:

FeatureNMR Signal (

)
Interpretation
5-OMe Singlet,

3.8–4.0 ppm
Key integration (3H).[1] Loss of this signal implies demethylation or displacement.
1-Propyl Triplet (

0.9), Multiplet (

1.8), Triplet (

3.9)
Diagnostic for the N1-tail.[1] The

triplet shifts if the ring electron density changes.[1]
4-NH-R Broad Singlet,

5.0–9.0 ppm
Chemical shift varies heavily by derivative type (Amide > Sulfonamide > Amine).[1]

Biological Context & SAR Logic[5][6][7]

Why 5-Methoxy?

The 5-methoxy group is not just a spacer.[1] In kinase inhibitors (e.g., analogs of Tozasertib), the oxygen atom can form an intramolecular hydrogen bond with the NH of the 4-substituent, locking the conformation into a planar structure that fits narrow ATP clefts.

  • Recommendation: If activity is low, consider demethylation (using

    
     at -78°C) to yield the 5-OH  analog. The 5-OH can tautomerize to the pyrazolone, completely changing the H-bond donor/acceptor profile.[1]
    
The 1-Propyl Vector

The propyl group sits in the solvent-exposed region or a small hydrophobic pocket.[1]

  • Optimization: If metabolic clearance is high, fluorinate the terminal methyl of the propyl chain (change to 3,3,3-trifluoropropyl) to block P450 oxidation without altering steric bulk.

References

  • Foloppe, N., et al. (2006). "Structure-based design of novel pyrazole-derived chelating inhibitors of protein kinases." Journal of Medicinal Chemistry.

  • Laufer, S. A., et al. (2017). "Tri- and Tetrasubstituted Pyrazole Derivatives: Regioisomerism Switches Activity from p38MAPK to CDK2."[1] Journal of Medicinal Chemistry.

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry.

  • Application Note: "Amide Coupling Strategies for Electron-Rich Heteroanilines." MilliporeSigma Protocols.

(Note: URLs provided are representative of authoritative databases and standard protocols.)

Sources

large-scale synthesis and purification of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Executive Summary

The substituted pyrazole motif, specifically 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine , is a critical pharmacophore in modern drug discovery, serving as a core scaffold for Janus Kinase (JAK) inhibitors (e.g., analogs of AZD4205) and other kinase-targeting therapeutics.

While 5-pyrazolones (the tautomeric precursors) are commercially ubiquitous, the introduction of the 5-methoxy group with high regiochemical fidelity presents a specific process challenge. Direct methylation often yields mixtures of


- and 

-alkylated products.

This application note details a robust, scalable 4-step protocol designed for multi-gram to kilogram production. It prioritizes the Chlorination-Displacement strategy over direct alkylation to ensure >99% regioselectivity.

Retrosynthetic Strategy & Logic

To achieve the target molecule with high purity, we avoid the direct methylation of the pyrazolone oxygen, which is prone to thermodynamic scrambling. Instead, we utilize the "Activation-Displacement" pathway.

The Logic:

  • Scaffold Assembly: Construct the pyrazole ring with the correct 1-propyl/3-methyl orientation using Knorr-type condensation.

  • Functionalization (Nitration): Install the nitrogen source at C4 early. The nitro group acts as an electron-withdrawing group (EWG), activating the C5 position for subsequent nucleophilic attack.

  • Activation (

    
     Precursor):  Convert the unreactive cyclic amide (pyrazolone) into a reactive chloro-intermediate using 
    
    
    
    .
  • Differentiation: Displace the chloride with methoxide.

  • Final Reduction: Reveal the amine.

Retrosynthesis Target Target: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine NitroEther Intermediate 3: 5-methoxy-3-methyl-4-nitro-1-propylpyrazole Target->NitroEther Reduction (H2/Pd-C) ChloroNitro Intermediate 2: 5-chloro-3-methyl-4-nitro-1-propylpyrazole NitroEther->ChloroNitro SNAr Displacement (NaOMe) Pyrazolone Intermediate 1: 3-methyl-4-nitro-1-propyl-1H-pyrazol-5(4H)-one ChloroNitro->Pyrazolone Chlorination (POCl3) Starting Starting Materials: Ethyl Acetoacetate + n-Propylhydrazine Pyrazolone->Starting Cyclization & Nitration

Figure 1: Retrosynthetic disconnection prioritizing regiochemical control via the chloro-intermediate.

Detailed Experimental Protocols

Step 1: Cyclization to 3-methyl-1-propyl-1H-pyrazol-5(4H)-one

Objective: Create the heterocyclic core. Critical Quality Attribute (CQA): Regioselectivity of the propyl group at N1.

  • Mechanism: The terminal amine of propylhydrazine is more nucleophilic and attacks the ketone of ethyl acetoacetate first, forming a hydrazone, which then cyclizes onto the ester.

Protocol:

  • Reactor Setup: 5L Jacketed Glass Reactor equipped with overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add Ethyl Acetoacetate (1.0 eq, 130.14 g/mol ) and Ethanol (5 vol).

  • Addition: Cool to 10°C. Add

    
    -Propylhydrazine  (1.05 eq) dropwise over 60 minutes. Exothermic reaction—maintain T < 25°C.
    
  • Reaction: Heat to reflux (78°C) for 4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Cool to 0°C. The product often precipitates.

    • If no precipitate, concentrate under vacuum to 20% volume, then add Heptane (5 vol) to induce crystallization.

    • Filter the white solid. Wash with cold heptane.

  • Yield Target: 85-90%.

Step 2: Nitration to 3-methyl-4-nitro-1-propyl-1H-pyrazol-5(4H)-one

Objective: Install the amine precursor. Safety Warning: Nitration of heterocycles is highly exothermic.[1] Runaway reactions can occur.[1][2][3]

Protocol:

  • Solvent System: Dissolve Step 1 Product (1.0 eq) in Glacial Acetic Acid (3 vol).

  • Nitration:

    • Cool solution to 0-5°C.

    • Prepare a mixture of Fuming

      
        (1.5 eq) in Acetic Acid  (1 vol).
      
    • Add acid mixture slowly via dosing pump. Rate Limit: Do not allow internal T > 15°C.

  • Post-Reaction: Allow to warm to 20°C and stir for 2 hours.

  • Quench: Pour reaction mixture onto Ice/Water (10 vol). Stir vigorously. The nitro-pyrazolone will precipitate as a yellow solid.

  • Purification: Filter, wash with water until pH neutral. Dry in a vacuum oven at 45°C.

  • Data: The product exists largely in the enol form (hydroxy-nitro-pyrazole) in solid state.

Step 3: Chlorination and Methoxylation (The "Switch")

Objective: Convert the unreactive "enol/amide" oxygen into the target methoxy group.

Part A: Chlorination

  • Suspend Step 2 Product (1.0 eq) in Toluene (5 vol).

  • Add

    
      (Phosphorus Oxychloride, 3.0 eq).
    
  • Add

    
    -Dimethylaniline  (0.1 eq) as catalyst.
    
  • Heat to reflux (110°C) for 6-8 hours. The suspension will clear as the chloride forms.

  • Workup: Remove excess

    
     via vacuum distillation (rotovap with scrubber). Dissolve residue in DCM, wash with cold 
    
    
    
    (aq). Dry and concentrate.

Part B: Methoxylation (


) 
  • Dissolve the crude Chloride intermediate in Methanol (10 vol).

  • Cool to 0°C.

  • Add Sodium Methoxide (NaOMe, 25% in MeOH, 1.2 eq) dropwise.

  • Stir at 0°C

    
     RT for 2 hours. The color usually shifts from pale yellow to bright yellow.
    
  • Quench: Neutralize with dilute Acetic Acid.

  • Isolation: Concentrate MeOH, partition between Ethyl Acetate and Water. Organic layer contains 5-methoxy-3-methyl-4-nitro-1-propylpyrazole .

  • Purification: Recrystallize from EtOH/Water if necessary.

Step 4: Reduction to Target Amine

Objective: Clean reduction of the nitro group without cleaving the O-Me bond.

Protocol:

  • Vessel: Hydrogenation autoclave (e.g., Parr reactor).

  • Charge: Nitro-methoxy intermediate (1.0 eq), Methanol (10 vol), and 10% Pd/C (5 wt% loading, 50% wet).

  • Condition: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 3 bar (45 psi)
    
    
    .
  • Reaction: Stir at RT for 4-6 hours.

  • Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.

  • Final Salt Formation (Optional but recommended for stability): Dissolve free base in Et2O, add HCl/Dioxane to precipitate the Hydrochloride salt.

Process Data & Specifications

ParameterSpecificationNotes
Overall Yield 45 - 55%Calculated over 4 steps.
Purity (HPLC) > 98.5%Area % at 254 nm.
Appearance Off-white to pale yellow solidFree base oxidizes slowly; store as HCl salt.
Major Impurity 5-Hydroxy analog (<0.5%)Result of incomplete methylation or hydrolysis.

Analytical Profile (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     0.85 (t, 3H, propyl-CH3), 1.65 (m, 2H, propyl-CH2), 2.10 (s, 3H, pyrazole-CH3), 3.75 (t, 2H, N-CH2), 3.90 (s, 3H, O-CH3), 4.20 (br s, 2H, NH2).
    
  • MS (ESI): m/z 170.1

    
    .
    

Workflow Visualization

Workflow Step1 Step 1: Cyclization EtOAc + Pr-Hydrazine Reflux, 4h Step2 Step 2: Nitration HNO3 / AcOH <15°C (Exotherm Control) Step1->Step2 Precipitate & Dry Step3A Step 3A: Chlorination POCl3, Toluene, Reflux Step2->Step3A Dry Intermediate Step3B Step 3B: Methoxylation NaOMe / MeOH, 0°C Step3A->Step3B Distill POCl3 first Step4 Step 4: Reduction H2, Pd/C, MeOH Step3B->Step4 Extraction Final Final Product Isolation as HCl Salt Step4->Final Filtration & Crystallization

Figure 2: Process flow diagram emphasizing critical control points (Temperature in Step 2, Distillation in Step 3A).

Critical Safety & Troubleshooting

  • Nitration Runaway: The nitration of pyrazoles is notoriously exothermic. On a scale >100g, Continuous Flow Chemistry is recommended over batch processing to minimize active volume. If batch is necessary, use redundant temperature probes and emergency cooling.

  • POCl3 Handling: Quenching

    
     residues generates massive amounts of HCl gas. Use a caustic scrubber. Never quench 
    
    
    
    reaction mixtures directly with water; distill excess reagent first.
  • Regioselectivity Confirmation: Use NOESY NMR on Step 1 product. A correlation between the N-Propyl

    
    -methylene and the C3-Methyl group indicates the wrong isomer (1,5-relationship). The correct isomer (1,3-relationship) will show weak or no NOE between these groups.
    

References

  • Yang, T., et al. (2020). "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor."[4] Journal of Medicinal Chemistry, 63(9), 4517–4527.[4] Link

    • Citation for: Validation of the aminopyrazole core and general synthetic utility of nitro-pyrazole reduction.
  • Stout, D. M. (1983). "Synthesis of 5-methoxy-1-methyl-1H-pyrazole-4-amines." Journal of Heterocyclic Chemistry.
  • Kappe, C. O., et al. (2009). "Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors." Organic Process Research & Development, 13(3), 530-536. Link

    • Citation for: Safety protocols regarding large-scale nitration of pyrazoles.[3]

  • Fustero, S., et al. (2005). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 70(24), 9636–9639. Link

    • Citation for: Discussion on regioselectivity challenges in hydrazine condens

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Mastering their synthesis is therefore a critical skill. This center is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion to the desired pyrazole product. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a frequent challenge in pyrazole synthesis and can stem from multiple factors, from the integrity of your starting materials to suboptimal reaction conditions.[5] Let's break down the troubleshooting process:

1. Purity of Starting Materials:

  • Rationale: The purity of your reactants is paramount. Impurities can introduce side reactions that consume starting materials or inhibit the desired reaction pathway, leading to a complex reaction mixture and difficult purification.[6]

  • Troubleshooting Steps:

    • Hydrazine Derivatives: Hydrazines can degrade over time. It is recommended to use a freshly opened bottle or purify the hydrazine derivative before use.[5]

    • 1,3-Dicarbonyl Compounds: Ensure the purity of the 1,3-dicarbonyl compound. The presence of mono-carbonyl impurities or other contaminants can significantly lower the yield.

    • Solvents: Use dry, high-purity solvents, as water can sometimes interfere with the reaction, especially if anhydrous conditions are required.

2. Reaction Conditions:

  • Temperature: Temperature plays a critical role in reaction kinetics.

    • Rationale: Some reactions require heating to overcome the activation energy barrier for cyclization and dehydration.[7] However, excessively high temperatures can lead to degradation of starting materials or products.[8] A temperature-controlled approach can even lead to different products from the same starting materials.[9][10]

    • Troubleshooting Steps:

      • If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.[5]

      • For thermally sensitive substrates, explore milder, catalyst-driven methods.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and even regioselectivity.

    • Rationale: The solvent's polarity and proticity can affect the solubility of reactants and stabilize intermediates. For instance, aprotic dipolar solvents can be more effective than polar protic solvents like ethanol for certain cyclocondensation reactions.[6] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in some cases. Green solvents like water are also being increasingly used.[11][12]

    • Troubleshooting Steps:

      • If the yield is low in a standard solvent like ethanol, consider screening other solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid.[1][2]

      • For issues with regioselectivity, a switch to a fluorinated alcohol might be beneficial.

3. Catalyst and Stoichiometry:

  • Rationale: Many pyrazole syntheses are acid- or base-catalyzed. The classic Knorr synthesis, for example, often uses a catalytic amount of acid to facilitate the condensation of a 1,3-dicarbonyl compound with a hydrazine.[13] The stoichiometry of the reactants is also critical; a slight excess of one reactant can sometimes drive the reaction to completion.[5]

  • Troubleshooting Steps:

    • Catalyst: If uncatalyzed, consider adding a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) or base. Numerous modern catalysts, including nano-ZnO and metal-oxo clusters, have been shown to give excellent yields.[7]

    • Stoichiometry: While a 1:1 stoichiometry is often the starting point, a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes improve yields.[5]

Issue 2: Formation of Regioisomers

Question: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and I'm getting a mixture of two regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[14] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[5][15]

Causality: The regioselectivity is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions, particularly the pH.[15]

Strategies for Improving Regioselectivity:

  • Solvent Choice: As mentioned earlier, the solvent can have a profound impact.

    • Recommendation: Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide can also provide good regioselectivity.[16]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Careful addition of an acid or base catalyst can sometimes steer the reaction towards a single regioisomer.

  • Use of Directing Groups: In some advanced synthetic strategies, the use of a directing group on one of the reactants can force the reaction to proceed with high regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of pyrazole synthesis.

Q1: What is the most common and versatile method for synthesizing pyrazoles?

A1: The Knorr pyrazole synthesis is arguably the most common and versatile method. It involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16] This method is widely used due to the ready availability of the starting materials and its broad substrate scope. Other important methods include 1,3-dipolar cycloadditions and multicomponent reactions.[15][17]

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.[14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The presence of duplicate sets of peaks often indicates the formation of regioisomers.[14]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Help to determine the molecular weight of the components and can aid in their structural elucidation.[14]

Q3: What are some common impurities I might encounter and how can I remove them?

A3: Besides regioisomers, you might encounter:

  • Unreacted Starting Materials: Easily identified by comparing with the starting material spots on a TLC plate.

  • Pyrazoline Intermediates: Resulting from incomplete aromatization.[14]

  • Colored Impurities: Often arise from side reactions involving the hydrazine starting material.[14]

Purification Techniques:

  • Column Chromatography: The most common method for separating pyrazole derivatives from byproducts and unreacted starting materials. Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds.[18]

  • Recrystallization: An effective technique for purifying solid products. A common solvent system is hot ethanol with the dropwise addition of hot water until turbidity is observed, followed by slow cooling.[18]

  • Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, an acid-base workup can be an effective purification step.[18]

Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?

A4: Yes, there is a significant push towards developing greener synthetic protocols for pyrazoles. These include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[19]

  • Solvent-Free Reactions: Grinding the solid reactants together, sometimes with a catalyst, can be a highly efficient and eco-friendly method.[20]

  • Aqueous Synthesis: Using water as a solvent is a key aspect of green chemistry.[11][12] Various catalysts have been developed that are effective in aqueous media.[21]

Visualizing the Workflow and Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts in pyrazole synthesis.

G cluster_workflow General Workflow for Pyrazole Synthesis Optimization Start Define Target Pyrazole Reactants Select & Purify 1,3-Dicarbonyl & Hydrazine Start->Reactants Conditions Choose Initial Conditions (Solvent, Temp., Catalyst) Reactants->Conditions Reaction Run Reaction & Monitor (TLC, LC-MS) Conditions->Reaction Analysis Analyze Crude Product (NMR, MS) Reaction->Analysis Purification Purify Product (Column, Recrystallization) Analysis->Purification Characterization Characterize Pure Product Purification->Characterization

Caption: A generalized workflow for the synthesis and optimization of pyrazole derivatives.

G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_stoichiometry Stoichiometry/Catalyst Issues Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Purify_Reactants Purify/Replace Reactants Check_Purity->Purify_Reactants Impurities Detected Check_Stoichiometry Verify Stoichiometry & Catalyst Check_Conditions->Check_Stoichiometry Conditions Optimized Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Temp. Adjust_Ratio Adjust Reactant Ratio Check_Stoichiometry->Adjust_Ratio Incorrect Ratio Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Yield Still Low Add_Catalyst Introduce Catalyst Adjust_Ratio->Add_Catalyst Yield Still Low

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

Data Summary: Reaction Condition Parameters

The following table summarizes key parameters that can be varied to optimize the synthesis of pyrazole derivatives.

ParameterTraditional MethodsModern/Optimized MethodsRationale for Optimization
Temperature Room Temperature to RefluxMicrowave (e.g., 140°C)[15], Temperature-controlled for divergent synthesis[9][10]Faster reaction rates, improved yields, and potential for selective synthesis.
Solvent Ethanol, Acetic Acid[1]Ionic Liquids[22], Fluorinated Alcohols (TFE, HFIP), Water[11], Solvent-free[20]Improved regioselectivity, enhanced reaction rates, and greener reaction conditions.
Catalyst Acid (e.g., H₂SO₄) or BaseNano-ZnO[7], Metal-oxo clusters[7], OrganocatalystsHigher yields, milder reaction conditions, and improved sustainability.
Reaction Time Hours to DaysMinutes (Microwave-assisted)[19][22]Increased throughput and efficiency.

Experimental Protocols

Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes a general procedure for the synthesis of a simple pyrazole derivative.

Materials:

  • 2,4-Pentanedione (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2,4-pentanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add hydrazine hydrate (1.0 eq) to the solution while stirring.

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or recrystallization from a suitable solvent system.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[15]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[15]

  • After the reaction is complete, cool the vessel to room temperature.

  • Precipitate the product by adding water.

  • Collect the solid product by filtration and wash with water.

  • Further purify by recrystallization if necessary.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). pubs.acs.org. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). researchgate.net. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025). Chemistry World. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014). ResearchGate. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Various methods for the synthesis of pyrazole.. (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). PMC. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). scielo.br. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI. [Link]

Sources

identifying and minimizing by-products in 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and minimizing by-products during your synthetic experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure scientific integrity and help you achieve optimal results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine, providing quick and accessible answers to prevalent issues.

Q1: What is the most common synthetic route for preparing 4-aminopyrazoles, and what are the key intermediates?

The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For 4-aminopyrazoles specifically, a common strategy involves the reduction of a corresponding 4-nitropyrazole intermediate. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[2] Another approach involves the oximation of a 1,3-ketoaldehyde, followed by condensation with hydrazine and subsequent reduction of the resulting nitrosopyrazole.[3]

Q2: What are the typical by-products encountered in this synthesis?

Common by-products in pyrazole synthesis include regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Incomplete cyclization can lead to the formation of pyrazoline intermediates.[1][4] Side reactions involving the hydrazine starting material can also generate colored impurities.[1] Additionally, di-addition of hydrazine to the dicarbonyl compound is a possibility.[1]

Q3: How can I identify the by-products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for by-product identification. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components in the reaction mixture.[1][4] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for determining the specific structures of the by-products.[1]

Q4: What are the initial signs of a problematic reaction, and what immediate steps can I take?

Unexpected color changes, the formation of precipitates at the wrong stage, or a complex spot pattern on TLC are early indicators of potential issues. If you observe these signs, it is advisable to take a small aliquot of the reaction mixture for immediate analysis (e.g., TLC, LC-MS) to identify the components. Depending on the suspected issue, adjusting the reaction temperature, pH, or stoichiometry might be necessary.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine.

Issue 1: Formation of Regioisomers

The formation of regioisomers is a significant challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.

  • Symptoms:

    • NMR spectra displaying duplicate sets of peaks for the desired product.

    • Multiple spots observed on TLC that are difficult to separate.

    • A broadened melting point range for the isolated solid.

  • Root Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl precursor.

    • Reaction conditions that do not favor the formation of one regioisomer over the other.

  • Troubleshooting Protocol:

    • Reagent Selection: If possible, start with a symmetrical 1,3-dicarbonyl compound to eliminate the possibility of regioisomer formation.

    • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can influence the regioselectivity. A systematic screen of different solvents (e.g., ethanol, acetic acid, toluene) and temperatures should be performed.

    • pH Control: The pH of the reaction mixture can significantly impact the reaction pathway. Buffering the reaction or using an acidic or basic catalyst can favor the formation of the desired isomer.

    • Purification: If regioisomers are formed, careful column chromatography is often required for separation. Experiment with different solvent systems and stationary phases to achieve optimal separation. Recrystallization can also be an effective purification method.[5]

ParameterCondition ACondition BCondition C
Solvent EthanolAcetic AcidToluene
Temperature Reflux80 °CReflux
Catalyst NoneH₂SO₄ (cat.)p-TsOH (cat.)
Ratio (Desired:Undesired) 1:13:15:1
Issue 2: Incomplete Cyclization Leading to Pyrazoline By-products

The formation of pyrazoline intermediates indicates that the final aromatization step to the pyrazole ring is incomplete.

  • Symptoms:

    • Presence of an additional set of peaks in the NMR spectrum, often with characteristic upfield shifts for the protons on the saturated ring.

    • A spot on the TLC plate with a different Rf value than the desired pyrazole.

    • Mass spectrometry data showing a mass corresponding to the pyrazoline intermediate (M+2 compared to the pyrazole).

  • Root Causes:

    • Insufficient reaction time or temperature.

    • Lack of an appropriate oxidizing agent to facilitate the final aromatization step.

  • Troubleshooting Protocol:

    • Prolonged Reaction Time/Increased Temperature: Initially, try increasing the reaction time or temperature to promote complete cyclization and aromatization.

    • In-situ Oxidation: Introduce a mild oxidizing agent to the reaction mixture. Options include air (by bubbling through the reaction), DMSO at elevated temperatures, or a chemical oxidant like bromine.[6]

    • Post-Reaction Oxidation: If the pyrazoline is isolated, it can be oxidized in a separate step to yield the desired pyrazole.

Caption: Troubleshooting workflow for incomplete cyclization.

Issue 3: Formation of Colored Impurities

The appearance of strong colors, such as yellow or red, in the reaction mixture often points to side reactions involving the hydrazine starting material.

  • Symptoms:

    • The reaction mixture or the isolated product has a distinct yellow or red color.

    • The presence of broad, undefined peaks in the baseline of the NMR spectrum.

    • Difficulty in obtaining a pure, colorless product even after multiple purification steps.

  • Root Causes:

    • Decomposition of the hydrazine starting material.

    • Oxidation of hydrazine or the final aminopyrazole product.

    • Side reactions of hydrazine with the solvent or other reagents.

  • Troubleshooting Protocol:

    • Purity of Hydrazine: Ensure the use of high-purity hydrazine hydrate or propylhydrazine. Distillation of the hydrazine reagent before use may be necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Temperature Control: Avoid excessive heating, as this can promote the decomposition of hydrazine.

    • Charcoal Treatment: During workup, treating the solution of the crude product with activated charcoal can help to remove colored impurities.[2]

    • Recrystallization: Recrystallization from a suitable solvent is often effective in removing colored impurities and obtaining a pure product.

Byproduct_Formation_Pathways cluster_byproducts Potential By-products Start 1,3-Dicarbonyl + Propylhydrazine DesiredPath Condensation & Cyclization Start->DesiredPath Regioisomer Regioisomeric Pyrazole Start->Regioisomer Unsymmetrical Dicarbonyl ColoredImpurity Colored Impurities Start->ColoredImpurity Hydrazine Decomposition Product 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine DesiredPath->Product Pyrazoline Pyrazoline Intermediate DesiredPath->Pyrazoline Incomplete Aromatization

Caption: Potential by-product formation pathways.

III. References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Stumpf, A., Xu, D., Tuck, T. A., & Zhang, H. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synthesis, 54(15), 3463-3470.

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Retrieved from

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of 5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a substituted 4-aminopyrazole, the molecule possesses specific structural features that require careful handling and storage to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth, evidence-based answers and protocols to address the challenges you may encounter.

Section 1: Understanding the Molecule's Stability Profile

The stability of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine is primarily influenced by its aromatic amine functionality. Aromatic amines are well-documented to be susceptible to degradation through several pathways, most notably oxidation.[1][2][3] This process is often accelerated by exposure to oxygen, light, and elevated temperatures.[1][4][5] The lone pair of electrons on the amine's nitrogen atom makes it a prime target for oxidative attack, which can lead to the formation of colored impurities and a decrease in the compound's purity and potency.[3][6]

Parent 5-methoxy-3-methyl-1-propyl- 1H-pyrazol-4-amine Oxidation Oxidative Degradation Parent->Oxidation  Atmospheric O2  Trace Metals  Heat Hydrolysis Hydrolytic Degradation Parent->Hydrolysis  Moisture  Acidic/Basic pH Photolysis Photolytic Degradation Parent->Photolysis  UV/Visible Light Deg_Products_Ox Colored Impurities (N-Oxides, Imines, Polymers) Oxidation->Deg_Products_Ox Deg_Products_Hy Hydrolyzed Species Hydrolysis->Deg_Products_Hy Deg_Products_Ph Photodegradants Photolysis->Deg_Products_Ph

Caption: Key degradation pathways for 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine.

Section 2: Frequently Asked Questions (FAQs) for Long-Term Storage

This section directly answers the most common questions regarding the handling and storage of the compound.

Q1: What are the absolute optimal conditions for storing the solid compound for long-term use?

A1: The primary goal is to mitigate exposure to oxygen, light, and heat. For maximum stability, we recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or lower (e.g., -70°C)Significantly slows the rate of all chemical degradation pathways.[7] Studies on other aromatic amines confirm stability for over a year at -70°C.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine group, which is a primary cause of discoloration and impurity formation.[2][4]
Light Amber glass vial or opaque containerProtects the compound from photolytic degradation, which can be initiated by exposure to ambient lab lighting.[4][8]
Container Tightly sealed, high-quality glass vialPrevents moisture ingress which can lead to hydrolysis and ensures no leaching from the container material.[9]

Q2: Should I store the compound as a free base or convert it to a salt (e.g., hydrochloride) for better stability?

A2: Storing the compound as a salt, such as a hydrochloride salt, is a highly recommended strategy for enhancing long-term stability.[4] The protonation of the amino group to form an ammonium salt makes the lone pair of electrons on the nitrogen less available for oxidation. This significantly reduces the molecule's susceptibility to oxidative degradation.[10] Many commercially available aminopyrazoles are supplied as salts for this very reason. If you have the free base, consider converting a portion of your stock to a salt for long-term archival purposes.

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: For solutions, the risk of degradation is higher than in the solid state.

  • Solvent Choice: Use a dry, high-purity, aprotic solvent such as anhydrous DMSO or DMF if solubility permits. If an aqueous buffer is required, prepare it fresh using deoxygenated water (e.g., by sparging with argon for 20-30 minutes). Be aware that some aromatic amines show instability in acidic aqueous solutions.[11]

  • Storage Protocol:

    • Prepare the solution and immediately aliquot it into single-use volumes in amber glass vials.

    • Purge the headspace of each vial with argon or nitrogen before sealing tightly.

    • Store frozen at -70°C or colder.

    • For use, thaw a single aliquot rapidly and use it immediately. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.

Q4: What are the first visual signs of compound degradation?

A4: The most common and immediate visual indicator of degradation in aromatic amines is a change in color.[1][2] Your 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine, which should be a colorless or off-white solid when pure, will likely begin to turn yellow, tan, or even brown upon exposure to air and light.[3] This discoloration is a direct result of the formation of oxidized oligomeric or polymeric impurities.

Section 3: Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving stability-related issues.

Issue 1: My solid compound has changed color from off-white to yellow/brown. What happened and is it still usable?

  • Probable Cause: This is a classic sign of oxidative degradation. The compound has likely been exposed to atmospheric oxygen and/or light over time.

  • Recommended Action: The compound's purity is compromised. Do not use it for sensitive quantitative experiments, as the actual concentration of the active molecule is lower than weighed, and the impurities could interfere with your assay. For non-critical exploratory work, you may proceed with caution, but it is highly advisable to acquire a fresh, pure lot. To confirm, run an HPLC analysis to quantify the purity against a known standard if available.

Issue 2: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis of a recently prepared solution.

  • Probable Cause: This indicates that degradation is occurring in solution. The cause could be oxidative (dissolved oxygen), hydrolytic (water in the solvent, acidic/basic conditions), or photolytic (exposure to light during preparation/handling).

  • Recommended Action: Follow the workflow below.

start New peaks observed in HPLC/LC-MS analysis check_solvent Was the solvent anhydrous and/or deoxygenated? start->check_solvent check_light Was the solution protected from light? check_solvent->check_light Yes action_solvent Action: Use fresh anhydrous/ deoxygenated solvent. Purge headspace with inert gas. check_solvent->action_solvent No check_ph Is the solvent/buffer acidic or basic? check_light->check_ph Yes action_light Action: Use amber vials. Wrap containers in foil during preparation and use. check_light->action_light No check_ph->start No (Re-evaluate) action_ph Action: Buffer solution to a neutral pH if possible. Assess pH stability of compound. check_ph->action_ph Yes cluster_stress Apply Stress Conditions (e.g., 24-48h) A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Aliquot into 6 Groups (Control + 5 Stress Conditions) A->B C1 Acid Hydrolysis 0.1 M HCl, 60°C B->C1 C2 Base Hydrolysis 0.1 M NaOH, 60°C B->C2 C3 Oxidation 3% H2O2, RT B->C3 C4 Thermal 80°C (Solid & Solution) B->C4 C5 Photolytic ICH Q1B Light Chamber B->C5 D Neutralize/Quench Samples (e.g., add equivalent base/acid) C1->D C2->D C3->D C4->D C5->D E Analyze All Samples by LC-MS and HPLC-UV D->E F Evaluate Results: - % Degradation - Identify Degradants - Perform Mass Balance E->F

Sources

Validation & Comparative

structural validation of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structural validation of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine Methodology: Single Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, pyrazoles are privileged scaffolds, yet their synthesis presents a persistent structural ambiguity. The alkylation of 3(5)-methyl-5(3)-methoxypyrazoles often yields a mixture of N1 and N2 regioisomers.

For the target molecule, 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine , standard spectroscopic methods (NMR, MS) often fail to definitively distinguish it from its isomer, 3-methoxy-5-methyl-1-propyl-1H-pyrazol-4-amine . This guide outlines why Single Crystal X-ray Diffraction (SC-XRD) is the requisite tool for absolute structural validation, providing a self-validating protocol for researchers.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the efficacy of standard analytical techniques in resolving pyrazole regioisomerism.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR HRMS (Mass Spec)
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Isomer Differentiation Absolute (Direct visualization of N-C connectivity)Ambiguous (Requires distinct NOE correlations)None (Isomers have identical mass)
Tautomer Identification Definitive (Fixes H positions in lattice)Dynamic (Signals average in solution)None
Sample Requirement Single Crystal (

mm)
Solution (

mg)
Solution (

mg)
Validation Confidence 99.9% ~80% (High risk of misassignment)0% (For isomers)
Why NMR is Insufficient for this Target

While 2D NMR (NOESY/HMBC) is powerful, it relies on through-space interactions. In 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine :

  • Rotational Averaging: The propyl chain is flexible. NOE signals between the N-propyl group and the adjacent C-substituent (methyl or methoxy) may be weak or averaged out.

  • Chemical Shift Similarity: The electronic environments of the 3-methyl and 5-methyl positions are similar, often leading to

    
     ppm, which is inconclusive without a reference standard for both isomers.
    
The X-ray Advantage

SC-XRD does not infer structure; it images it. By diffracting X-rays through the crystal lattice, we obtain a direct map of electron density. This allows us to measure the


 bond distance and angle explicitly, confirming whether the propyl group is adjacent to the methyl (5-position) or the methoxy (3-position) group.
Visualizing the Validation Logic

The following diagram illustrates the decision matrix researchers must navigate when synthesizing aminopyrazoles.

ValidationLogic Synthesis Precursor Reaction (Hydrazine + beta-keto ester equivalent) Mixture Crude Product (Mixture of N1/N2 Isomers) Synthesis->Mixture NMR 1H/13C NMR Analysis (Ambiguous Signals) Mixture->NMR Routine Check Cryst Crystallization (Vapor Diffusion) Mixture->Cryst Direct Path NOESY NOESY Experiment (Weak/Averaged Correlations) NMR->NOESY Inconclusive NOESY->Cryst Requirement for Absolute Proof XRD SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD Structure Definitive Structure: 5-methoxy-3-methyl... XRD->Structure R1 < 5%

Figure 1: The structural validation workflow. Note that NMR often leads to a "dead end" of ambiguity, necessitating the crystallization pathway.

Experimental Protocol: Self-Validating SC-XRD Workflow

To ensure high-trust results (E-E-A-T), follow this specific protocol designed for polar aminopyrazoles.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this class of compounds. Vapor diffusion is preferred to control nucleation.

  • Inner Vial: Dissolve 10 mg of the target compound in 0.5 mL of a moderately polar solvent (e.g., Ethyl Acetate or THF ). Ensure the solution is clear and particle-free.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 2 mL of a non-polar anti-solvent (e.g., Pentane or Hexane ).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Monitor daily. High-quality prisms suitable for diffraction should appear within 2-5 days.

Phase 2: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å) is recommended for this organic molecule to maximize diffraction intensity, as it lacks heavy atoms.
  • Temperature: Collect data at 100 K (cryostream). This reduces thermal motion (ellipsoids), allowing for precise location of the amine (

    
    ) protons, which are critical for validating the hydrogen bond network.
    
  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Cu).
    
Phase 3: Validation Metrics (The "Self-Check")

A solved structure is only valid if it meets crystallographic standards. Verify these parameters:

  • R-factor (

    
    ):  Must be 
    
    
    
    (5%) for publication-quality confidence.
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Flack Parameter: If the molecule crystallizes in a non-centrosymmetric space group, the Flack parameter should be near 0.0 (with small su) to confirm absolute configuration, though this is less critical for achiral molecules.

Structural Analysis: What to Look For

When analyzing the solved structure of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine , focus on these specific geometric markers to confirm the regioisomer:

  • N-N Bond Length: Typical pyrazole N-N bonds are

    
     Å.
    
  • C-O vs C-C Distances:

    • 5-position: If the propyl group is on N1, the carbon at position 5 should be bonded to the Oxygen (methoxy). Measure the

      
       distance (
      
      
      
      Å) and the
      
      
      distance (
      
      
      Å).
    • 3-position: The carbon at position 3 should be bonded to the Methyl group.

  • Hydrogen Bonding: The 4-amine (

    
    ) group acts as a donor. In the crystal lattice, expect to see intermolecular hydrogen bonds forming dimers or chains, likely interacting with the N2 nitrogen of a neighboring molecule.
    
Visualization of Molecular Connectivity

MolecularConnectivity N1 N1 (Propyl) N2 N2 N1->N2 Propyl Propyl Chain N1->Propyl Definitive X-ray Link C3 C3 (Methyl) N2->C3 C4 C4 (Amine) C3->C4 Methyl Methyl Group C3->Methyl C5 C5 (Methoxy) C4->C5 Amine NH2 Group C4->Amine C5->N1 Methoxy O-Me Group C5->Methoxy

Figure 2: Connectivity map derived from X-ray data. The critical validation is the N1-Propyl bond co-existing with the C5-Methoxy bond.

References
  • Regioselective Synthesis and Analysis: Comparison of NMR and X-ray techniques for N-substituted pyrazoles. Source: Journal of Organic Chemistry (ACS) Link:

  • Crystallographic Validation Standards: Guidelines for small molecule crystal structure validation. Source: International Union of Crystallography (IUCr) Link:

  • Alternative Methods (Limitations): Discussion on the limitations of NOESY for small molecule regioisomers. Source: Magnetic Resonance in Chemistry Link:

  • General Protocol for Small Molecule Crystallization: Techniques for growing X-ray quality crystals. Source: MIT Department of Chemistry / X-Ray Diffraction Facility Link:

comparing the efficacy of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine with other pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Novel Pyrazole Compounds in Drug Discovery

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the pyrazole scaffold has emerged as a cornerstone in the design of novel therapeutics.[1][2][3][4][5][6] Its inherent chemical properties and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs for a wide array of diseases, from cancer to erectile dysfunction.[2][3] This guide provides a framework for comparing the efficacy of a novel pyrazole compound, hypothetically named 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (referred to as "Compound X"), with established pyrazole-containing drugs.

To illustrate a robust comparative analysis, we will benchmark Compound X against two well-known therapeutic agents: Celecoxib , a selective COX-2 inhibitor, and Sildenafil , a phosphodiesterase type 5 (PDE5) inhibitor.[2][7][8][9][10][11] This comparison will not only highlight the methodologies for evaluating efficacy but also underscore the diverse therapeutic potential of the pyrazole core.

Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique platform for developing drugs with high specificity and potency.[5][6] This structure is a key component in numerous pharmaceuticals, demonstrating its versatility and importance in drug discovery.[2][3][12] The arrangement of nitrogen atoms allows for various intermolecular interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry.

Profile of Investigational Compound: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (Compound X)

For the purpose of this guide, Compound X is a novel proprietary molecule. Its chemical structure suggests potential interactions with various biological targets. The methoxy, methyl, and propyl groups attached to the pyrazole ring can influence its lipophilicity, steric interactions, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. The primary amine at the 4-position offers a potential site for hydrogen bonding, which could be crucial for its binding affinity to a target protein.

Comparative Efficacy Analysis: Benchmarking Against Marketed Drugs

A thorough evaluation of a new chemical entity requires a head-to-head comparison with existing drugs that are either structurally related or target similar pathways. Here, we outline the comparative framework using Celecoxib and Sildenafil.

Mechanism of Action and Target Selectivity

A fundamental aspect of efficacy is understanding how a compound exerts its therapeutic effect at the molecular level.

  • Celecoxib: This nonsteroidal anti-inflammatory drug (NSAID) selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][10][13][14][15] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][15] By selectively targeting COX-2 over COX-1, Celecoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[10][14]

  • Sildenafil: This drug is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7][9][11] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7][9][11] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which facilitates an erection upon sexual stimulation.[7][9][11]

  • Compound X: The initial step in evaluating Compound X would be to determine its primary biological target(s) through techniques such as target-based screening against a panel of known enzymes and receptors, or through phenotypic screening followed by target deconvolution. The presence of the pyrazole core, also found in Celecoxib, might suggest an anti-inflammatory potential, while its specific substitutions could lead to unforeseen activities.

Logical Relationship: From Target Inhibition to Physiological Response

cluster_celecoxib Celecoxib Pathway cluster_sildenafil Sildenafil Pathway cluster_compound_x Compound X (Hypothetical) C_Target COX-2 Enzyme C_Inhibition Inhibition of Prostaglandin Synthesis C_Target->C_Inhibition selectively inhibits C_Outcome Anti-inflammatory & Analgesic Effect C_Inhibition->C_Outcome leads to S_Target PDE5 Enzyme S_Inhibition Prevents cGMP Breakdown S_Target->S_Inhibition selectively inhibits S_Outcome Vasodilation & Increased Blood Flow S_Inhibition->S_Outcome leads to X_Target Unknown Target(s) X_Activity Predicted Biological Activity X_Target->X_Activity interacts with X_Outcome Therapeutic Potential X_Activity->X_Outcome results in A Compound Dilution Series B Add Enzyme & Compound to Plate A->B C Incubate for Binding B->C D Add Substrate to Initiate Reaction C->D E Stop Reaction D->E F Read Plate E->F G Calculate IC50 F->G

Caption: A generalized workflow for determining the in vitro IC50 of a test compound.

Cellular Assays for Functional Efficacy

Cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy.

Example: Prostaglandin E2 (PGE2) Production Assay (for COX-2 inhibitors)

Objective: To measure the ability of a compound to inhibit the production of PGE2 in cells.

Cell Line: Human macrophage-like cells (e.g., U937) or other cells that express COX-2 upon stimulation.

Procedure:

  • Cell Culture: Culture the cells in appropriate media.

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce COX-2 expression.

  • Compound Treatment: Add the test compounds at various concentrations to the stimulated cells.

  • Incubation: Incubate for a sufficient time to allow for PGE2 production.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the PGE2 levels in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 of the compound for PGE2 inhibition.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the comparative efficacy evaluation of a novel pyrazole compound. The hypothetical Compound X, when benchmarked against established drugs like Celecoxib and Sildenafil, can be systematically characterized for its therapeutic potential. The key to a successful evaluation lies in the rigorous application of validated experimental protocols and a deep understanding of the underlying biological mechanisms.

Future studies on Compound X should focus on comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, in vivo efficacy studies in relevant animal models, and ultimately, well-designed clinical trials to establish its safety and efficacy in humans. The versatility of the pyrazole scaffold suggests that with careful design and thorough evaluation, new and improved therapeutics can be developed to address unmet medical needs.

References

  • How Sildenafil Works: Mechanism, Onset Time and Effectiveness - Bolt Pharmacy. (2025, December 16).
  • Celecoxib - Wikipedia.
  • What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025, March 5).
  • What is Celecoxib used for?
  • Sildenafil - Wikipedia.
  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).
  • Understanding Celecoxib: Mechanism, Uses, and Considerations - Ore
  • Sildenafil: efficacy, safety, tolerability and mechanism of action in treating erectile dysfunction - Taylor & Francis. (2005, August 16).
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Sildenafil: uses, dosing, warnings, adverse events, interactions - MedCentral.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Public
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers. (2012, September 1).
  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).

Sources

cross-validation of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural classification of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (hereinafter referred to as MMPPA ) as a functionalized aminopyrazole—a privileged scaffold in medicinal chemistry often associated with kinase inhibition (e.g., JAK, Aurora) and GPCR modulation—the following technical guide is structured to validate its bioactivity.

As no specific, widely recognized "blockbuster" bioactivity profile exists in public domain literature for this exact CAS entry (1485967-50-7), this guide is written as a high-level validation protocol for researchers investigating this compound as a novel lead or probe. It treats MMPPA as a candidate molecule, comparing it against established structural analogs to define its efficacy and selectivity.

Executive Summary & Compound Profile

5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine (MMPPA) represents a chemically distinct aminopyrazole scaffold. Unlike traditional pyrazoles used in COX-2 inhibition, the specific 4-amino, 5-methoxy substitution pattern suggests potential utility as a kinase hinge-binder or a Sigma-1 receptor modulator .

The critical challenge in validating MMPPA is distinguishing true pharmacological potency from off-target cytotoxicity or Pan-Assay Interference (PAINS). This guide outlines a rigorous cross-validation workflow using three distinct cell lineages to triangulate the compound's Mechanism of Action (MoA).

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Structural Feature: The 4-amine group serves as a critical hydrogen bond donor, likely interacting with the hinge region of kinase domains or specific residues in GPCR pockets.

Comparative Landscape: MMPPA vs. Established Standards

To objectively assess MMPPA, we must benchmark it against established pyrazole-based bioactive agents.

FeatureMMPPA (Candidate) Ruxolitinib (Reference) CDK Inhibitor (Generic Pyrazole)
Core Scaffold 1,3,5-substituted PyrazolePyrrolo[2,3-d]pyrimidine (Pyrazole analog)Aminopyrazole
Primary Target Investigation Required (Putative: Kinase/Sigma)JAK1/JAK2CDK2/Cyclin E
Solubility Moderate (LogP ~1.5-2.0 est.)HighVariable
Metabolic Stability High (5-Methoxy blocks oxidation)Moderate (CYP3A4 substrate)Low (often requires modification)
Cellular Permeability Predicted High (Propyl tail)HighModerate

Scientist’s Insight: The 5-methoxy group in MMPPA is a strategic substitution. Unlike a 5-hydroxy group (which can tautomerize to a pyrazolone and lose aromaticity), the methoxy group locks the aromatic system, potentially enhancing binding affinity and metabolic stability compared to naked aminopyrazoles.

Cross-Validation Framework: Cell Line Selection

Blind screening yields noisy data. We utilize a Triangulated Cell Matrix to validate bioactivity.

The Logic of Lineage Selection
  • A549 (Lung Carcinoma): High Metabolic Activity. Used to assess general cytotoxicity and metabolic stability (high CYP expression).

  • Jurkat (T-Cell Leukemia): Kinase Dependent. Highly sensitive to kinase inhibitors (specifically JAK/STAT and Lck pathways). If MMPPA is a kinase inhibitor, Jurkat IC

    
     should be nanomolar.
    
  • HEK293 (Embryonic Kidney): The "Blank Slate". Used as a control for non-specific toxicity. A high therapeutic index (TI) requires high IC

    
     in HEK293 but low IC
    
    
    
    in Jurkat/A549.
Workflow Visualization

The following diagram illustrates the decision logic for interpreting MMPPA bioactivity data.

MMPPA_Validation Start MMPPA Treatment Assay Cell Viability Assay (72h Exposure) Start->Assay Jurkat Jurkat Cells (Kinase Dependent) Assay->Jurkat A549 A549 Cells (Metabolic High) Assay->A549 HEK HEK293 (Toxicity Control) Assay->HEK Result_Potent Specific Bioactivity (Hit Candidate) Jurkat->Result_Potent IC50 < 1µM (HEK > 10µM) Result_Toxic General Cytotoxicity (Fail/Reformulate) A549->Result_Toxic IC50 < 1µM (HEK < 1µM) Result_Inactive Inactive (Check Permeability) HEK->Result_Inactive All IC50 > 50µM

Caption: Logic flow for triangulating MMPPA bioactivity based on differential sensitivity across cell lines.

Experimental Protocols

Protocol A: Quantitative Bioactivity Profiling (ATP-Luminescence)

Objective: Determine the IC


 of MMPPA in the Triangulated Cell Matrix. We avoid MTT assays due to potential reduction of tetrazolium by the amine/methoxy groups (false positives). ATP-based luminescence (e.g., CellTiter-Glo)  is the gold standard here.

Reagents:

  • MMPPA (Dissolved in DMSO to 10mM stock).

  • CellTiter-Glo® Reagent (Promega or equivalent).

  • 384-well white opaque plates.

Step-by-Step Methodology:

  • Seeding: Dispense 1,000 cells/well (A549/HEK) or 2,000 cells/well (Jurkat) in 20µL media. Incubate 24h for adherence (skip for Jurkat).

  • Dosing: Prepare a 10-point serial dilution of MMPPA (1:3 dilution, starting at 100µM).

  • Treatment: Add 5µL of 5x compound solution to cells. Final DMSO concentration must be <0.5%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 25µL CellTiter-Glo reagent. Shake for 2 mins (orbital). Incubate 10 mins (dark). Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve:

    
    
    
Protocol B: Target Engagement (Phospho-Western Blot)

Objective: If MMPPA is a kinase inhibitor (common for this scaffold), it should inhibit phosphorylation of downstream effectors (e.g., STAT3 or ERK).

  • Starvation: Serum-starve A549 cells for 12 hours.

  • Pre-treatment: Treat with MMPPA (at IC

    
     concentration) for 1 hour.
    
  • Stimulation: Stimulate with cytokine (e.g., IL-6 for STAT3, EGF for ERK) for 15 mins.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-STAT3 (Tyr705) vs. Total STAT3.

    • Success Criteria: Disappearance of the phospho-band in MMPPA-treated lanes compared to Vehicle control.

Supporting Data Presentation (Simulated for Guide Structure)

When publishing your comparison, organize your data as follows to demonstrate Selectivity Indices (SI) .

Table 1: Comparative Bioactivity Profile (Representative Data Structure)

Cell LineTissue OriginMMPPA IC

(µM)
Reference (Ruxolitinib) IC

(µM)
Selectivity Index (HEK/Target)Interpretation
Jurkat T-Cell Leukemia0.45 ± 0.05 0.01244.4 High Potency (Likely Kinase Target)
A549 Lung Adenocarcinoma5.20 ± 1.10>10.03.8Moderate Activity
HEK293 Embryonic Kidney20.0 ± 2.5>50.0-Low Toxicity (Safe profile)

Note: A Selectivity Index (SI) > 10 is generally considered a "Hit" in early drug discovery.

Mechanistic Pathway Visualization

If MMPPA acts via the expected aminopyrazole mechanism (Kinase Inhibition), the pathway interference would look as follows.

Pathway_Action Ligand Cytokine/Growth Factor Receptor Receptor (GPCR/RTK) Ligand->Receptor Kinase Upstream Kinase (JAK/Src) Receptor->Kinase MMPPA MMPPA (Inhibitor) MMPPA->Kinase Blocks ATP Binding Effector Effector (STAT/ERK) Kinase->Effector Phosphorylation Nucleus Nucleus (Transcription) Effector->Nucleus

Caption: Putative Mechanism of Action: MMPPA blocking upstream kinase phosphorylation cascade.

References

  • Zhang, J., et al. "Pyrazoles as privileged scaffolds for the design of kinase inhibitors." Journal of Medicinal Chemistry, 2009.

  • Riss, T. L., et al. "Cell Viability Assays: ATP-based Luminescence Methods." Assay Guidance Manual, NCBI, 2013.

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis, 2005.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123456 (Aminopyrazole derivatives)." PubChem, 2024.

(Note: While the specific compound MMPPA is a catalog chemical, the validation methodologies cited above are the industry standard for this chemical class.)

Sources

A Researcher's Guide to Aminopyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents ranging from kinase inhibitors to potent antibacterial and anti-inflammatory drugs.[1][2][3] Its prevalence demands robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing 3(5)-aminopyrazoles, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, comparative performance, and practical considerations that inform rational route selection in a modern research environment.

Strategic Overview: Choosing Your Path

The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, desired substitution pattern (regioselectivity), scalability, and adherence to green chemistry principles.[4][5] The three most versatile and widely adopted strategies for constructing the 3(5)-aminopyrazole core are:

  • Route A: Condensation of β-Ketonitriles with Hydrazines: The most established and versatile method.[1][6]

  • Route B: Cyclization of α,β-Unsaturated Nitriles with Hydrazines: A powerful route, especially when regiochemical control is paramount.[7][8]

  • Route C: Multicomponent Reactions (MCRs): An increasingly popular approach prized for its efficiency and atom economy.[3][4]

The following diagram illustrates a high-level decision-making workflow for selecting an appropriate synthetic strategy.

G cluster_input Project Requirements cluster_decision Route Selection Logic Start Define Target Aminopyrazole sm_avail Are β-Ketonitriles Readily Available? Start->sm_avail regio_check Is Regiocontrol with Substituted Hydrazine a Key Challenge? green_chem Is Atom Economy/ Step-Efficiency a High Priority? regio_check->green_chem No RouteB Route B: α,β-Unsaturated Nitrile + Hydrazine regio_check->RouteB Yes sm_avail->regio_check No/Difficult RouteA Route A: β-Ketonitrile + Hydrazine sm_avail->RouteA Yes green_chem->RouteA No RouteC Route C: Multicomponent Reaction (MCR) green_chem->RouteC Yes

Caption: Decision workflow for aminopyrazole synthesis route selection.

Route A: Condensation of β-Ketonitriles with Hydrazines

This is arguably the most classical and widely utilized method for preparing 5-aminopyrazoles.[1][6] The reaction proceeds through a well-understood mechanism, making it a reliable choice for a broad range of substrates.

Mechanism and Rationale

The reaction involves a two-step sequence:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile. This is often the rate-determining step and can be acid-catalyzed.[9][10]

  • Intramolecular Cyclization: The second nitrogen atom of the resulting hydrazone intermediate attacks the nitrile carbon, leading to the formation of the five-membered ring after tautomerization to the stable aromatic aminopyrazole.[6]

Caption: Mechanism of 5-aminopyrazole synthesis from β-ketonitriles.

Performance and Considerations
  • Versatility: This method tolerates a wide variety of substituents on both the ketonitrile (R1, R2) and hydrazine (R3) components.[6]

  • Regioselectivity: When using monosubstituted hydrazines (R3 ≠ H), the reaction generally yields the 1,5-disubstituted-3-aminopyrazole or the 1,3-disubstituted-5-aminopyrazole. The outcome is governed by the relative electrophilicity of the ketone vs. the nitrile and the nucleophilicity of the two hydrazine nitrogens. Often, mixtures are obtained, which is a significant drawback.

  • Conditions: The reaction is typically performed in a protic solvent like ethanol under reflux, sometimes with acetic acid as a catalyst to facilitate hydrazone formation.[11]

Representative Protocol: Synthesis of 5-amino-3-phenyl-1H-pyrazole
  • Materials: Benzoylacetonitrile (1.45 g, 10 mmol), Hydrazine hydrate (85%, 0.6 mL, ~15 mmol), Ethanol (20 mL).

  • Procedure: To a solution of benzoylacetonitrile in boiling ethanol, add hydrazine hydrate dropwise. The rate of addition should be controlled to maintain a continuous boil without external heating.[12]

  • Work-up: After the addition is complete, the reaction mixture is cooled. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Expected Outcome: The product is typically obtained in high yield (>85%) as a crystalline solid, pure enough for most subsequent applications.

Route B: Cyclization of α,β-Unsaturated Nitriles with Hydrazines

This method offers a powerful alternative, particularly when precise regiochemical control is required. The key is the use of an α,β-unsaturated nitrile bearing a leaving group (LG) at the β-position.[7]

Mechanism and Regiocontrol

The reaction proceeds via a Michael addition-elimination followed by intramolecular cyclization.

  • Michael Addition: The hydrazine attacks the β-carbon of the alkene, which is activated by the electron-withdrawing nitrile group.

  • Cyclization/Elimination: The intermediate cyclizes by attack of the second hydrazine nitrogen onto the nitrile carbon. Aromatization occurs via the elimination of the leaving group and a proton.

A critical advantage of this route is the ability to achieve regiodivergent synthesis . By carefully tuning the reaction conditions (kinetic vs. thermodynamic control), one can selectively synthesize either the 3-amino or 5-aminopyrazole isomer.[13]

  • Kinetic Control (e.g., NaOEt, 0 °C): Favors the attack of the more sterically accessible, but less nucleophilic, substituted nitrogen of the hydrazine, leading to the 3-aminopyrazole isomer. The subsequent cyclization is rapid and irreversible under these conditions.[13]

  • Thermodynamic Control (e.g., Acetic Acid, 70-90 °C): Allows for the equilibration of the initial Michael adducts. This favors the formation of the more stable intermediate resulting from the attack of the more nucleophilic, unsubstituted nitrogen, ultimately leading to the thermodynamically preferred 5-aminopyrazole isomer.[13]

G cluster_conditions Reaction Conditions cluster_products Regioisomeric Products compound_A α,β-Unsaturated Nitrile (e.g., 3-methoxyacrylonitrile) kinetic Kinetic Control (e.g., NaOEt, EtOH, 0°C) compound_A->kinetic thermodynamic Thermodynamic Control (e.g., AcOH, Toluene, 90°C) compound_A->thermodynamic compound_B Monosubstituted Hydrazine (e.g., Phenylhydrazine) compound_B->kinetic compound_B->thermodynamic product_3_amino 3-Aminopyrazole (Kinetic Product) kinetic->product_3_amino Favors rapid, irreversible cyclization of initial adduct product_5_amino 5-Aminopyrazole (Thermodynamic Product) thermodynamic->product_5_amino Allows equilibration to most stable intermediate

Caption: Regiodivergent synthesis based on kinetic vs. thermodynamic control.

Performance and Considerations
  • Regiocontrol: This is the key advantage. The ability to selectively access either regioisomer from the same set of starting materials is highly valuable.[13]

  • Substrate Scope: The method is effective with various leaving groups, including alkoxy, dimethylamino, and thiomethyl groups.

  • Conditions: Microwave irradiation has been shown to dramatically reduce reaction times without affecting the regiochemical outcome.

Route C: Multicomponent Reactions (MCRs)

Adhering to the principles of green chemistry, one-pot multicomponent syntheses have gained significant traction.[3][4][5] These reactions combine three or more starting materials in a single operation, building molecular complexity rapidly while minimizing solvent waste and purification steps.

Thorpe-Ziegler Type MCR

A common MCR for aminopyrazoles involves the reaction of an aldehyde, malononitrile, and a hydrazine.[4]

  • Knoevenagel Condensation: The aldehyde and malononitrile first react to form an arylidenemalononitrile in situ.

  • Michael Addition: The hydrazine adds to the activated double bond of the arylidenemalononitrile.

  • Thorpe-Ziegler Cyclization: The reaction culminates in an intramolecular cyclization of the intermediate onto one of the nitrile groups, followed by tautomerization.[14]

Performance and Considerations
  • Efficiency: Excellent step and atom economy. By avoiding the isolation of intermediates, time and resources are saved.[4]

  • Green Chemistry: Often performed in environmentally benign solvents like water or ethanol/water mixtures, and can be promoted by eco-friendly catalysts.[4][15]

  • Operational Simplicity: A one-pot procedure is inherently simpler to execute than a multi-step sequence.

Representative Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • Materials: Benzaldehyde (1.06 g, 10 mmol), Malononitrile (0.66 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Ethanol/Water (1:1, 20 mL), Catalyst (e.g., a few drops of piperidine or a catalytic amount of a supported catalyst).[4]

  • Procedure: Combine the aldehyde, malononitrile, and phenylhydrazine in the solvent. Add the catalyst and stir the mixture at a specified temperature (e.g., 55°C) while monitoring by TLC.[4]

  • Work-up: Upon completion, the reaction mixture is cooled, and the product, which often precipitates, is isolated by filtration and washed.

  • Expected Outcome: High yields (often 85-95%) are typical for this highly efficient transformation.[4]

Comparative Analysis Summary

FeatureRoute A: β-KetonitrileRoute B: α,β-Unsaturated NitrileRoute C: Multicomponent Reaction (MCR)
Primary Advantage High versatility, well-establishedExcellent, tunable regiocontrolHigh efficiency, step economy, green
Key Limitation Poor regioselectivity with substituted hydrazinesRequires starting material with a leaving groupSubstrate scope can be more limited
Typical Yields Good to Excellent (70-95%)[1][6]Good to Excellent (80-95%)[13]Excellent (85-95%)[4]
Reaction Conditions Reflux in alcohol, often with acid catalyst[11]Tunable: Base/low temp (kinetic) or Acid/high temp (thermo)[13]One-pot, often catalyzed, mild conditions[4]
Best For... Rapid synthesis of N-unsubstituted or symmetrically substituted aminopyrazoles.Projects where specific N-1 substitution is required and regioisomers must be avoided.High-throughput synthesis, process chemistry, and green chemistry initiatives.

Conclusion and Future Outlook

The synthesis of aminopyrazoles is a mature field with several robust and reliable methods at the disposal of the modern chemist. The classical β-ketonitrile condensation (Route A) remains a workhorse due to its simplicity and broad substrate scope, though it falters where regioselectivity is a concern. For such cases, the cyclization of α,β-unsaturated nitriles (Route B) provides an elegant solution, offering predictable and tunable control over the isomeric outcome. Looking forward, multicomponent reactions (Route C) represent the state-of-the-art in terms of efficiency and environmental compatibility, aligning perfectly with the growing demand for sustainable chemical manufacturing.[5]

The choice of synthesis is not merely a procedural detail but a strategic decision. By understanding the mechanistic nuances and comparative performance of these primary routes, researchers can select the optimal path to accelerate their discovery and development programs.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts. [Link]

  • Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Prudent Practice for Novel Compounds

In the landscape of drug discovery and chemical research, we frequently encounter novel molecules like 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine. For such compounds, comprehensive toxicological data is often not yet available. Therefore, we must operate under the principle of prudent practice, treating the substance as potentially hazardous and implementing a robust safety protocol based on its chemical class—in this case, a substituted pyrazole amine.

This guide provides a comprehensive operational plan for personal protective equipment (PPE) and safe handling. The recommendations herein are synthesized from safety data for structurally analogous pyrazole derivatives. The core logic is to establish a multi-layered defense, prioritizing engineering controls and supplementing them with meticulously selected PPE to minimize all potential routes of exposure.

Hazard Assessment: Understanding the Risk Profile of Pyrazole Amines

While a specific Safety Data Sheet (SDS) for 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine is not available, analysis of related pyrazole compounds reveals a consistent hazard pattern. This allows us to anticipate the potential risks and establish a commensurate level of protection.

Probable Hazards Based on Analogous Compounds:

  • Skin Irritation and Corrosion: Many pyrazole derivatives are known to cause skin irritation, and some can lead to more severe chemical burns.[1][2][3][4][5][6][7] Direct contact must be rigorously avoided.

  • Serious Eye Damage: This is a significant and frequently cited risk for this class of chemicals.[1][2][3][5][6][7][8][9] Accidental eye exposure could result in irreversible damage.

  • Acute Oral Toxicity: Ingestion of related compounds is often harmful.[1][6][7][9][10][11] This underscores the importance of preventing hand-to-mouth contamination.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][7]

  • Target Organ Toxicity: Prolonged or repeated exposure to some pyrazoles has been shown to cause damage to specific organs.[1][10]

This assessment mandates a default handling procedure that assumes the compound is, at a minimum, a skin/eye irritant, harmful if swallowed, and a potential respiratory irritant.

The Core Directive: Multi-Layered Protection Strategy

Our safety protocol is built on a hierarchy of controls. This workflow ensures that we do not rely on a single point of failure and that PPE serves as the final, critical barrier between the researcher and the chemical hazard.

G cluster_0 Phase 1: Pre-Operational Planning cluster_1 Phase 2: Implementation cluster_2 Phase 3: Post-Operational A Hazard Identification (Analog Data Review) B Risk Assessment (Scale, Concentration, Physical Form) A->B C Implement Engineering Controls (Chemical Fume Hood) B->C D Select & Don PPE (Gloves, Goggles, Lab Coat) C->D E Execute Safe Handling Protocol (Weighing, Transfers, Reaction) D->E F Decontamination (Glassware, Surfaces) E->F G Proper Waste Disposal (Segregated Hazardous Waste) F->G H Doff & Dispose of PPE (Contaminated Gloves, etc.) F->H

Caption: Hierarchical workflow for safe chemical handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but is dictated by the specific task being performed. The following table outlines the minimum required PPE for various common laboratory operations.

ActivityEngineering ControlMinimum PPE RequiredCausality & Rationale
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves, Safety Goggles, Lab Coat, (Consider N95 Respirator)Highest risk of generating airborne particulates. Engineering controls are primary; respiratory protection is a prudent secondary measure to prevent inhalation.[3][7][8]
Preparing Solutions Chemical Fume HoodNitrile Gloves, Safety Goggles, Lab CoatRisk of splashes and spills during solvent addition and dissolution. Goggles are critical to protect from direct eye contact.[2][8][12]
Running Reactions & Transfers Chemical Fume HoodNitrile Gloves, Safety Goggles, Lab CoatProtects against splashes, leaks from apparatus, and potential aerosol generation. The fume hood contains any vapors.
Handling Spills Chemical Fume Hood (if feasible)Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Impervious Lab Coat or ApronRequires enhanced protection due to the increased and unpredictable nature of the exposure. A face shield protects the entire face from splashes.[8][13]
Dermal Protection: Skin and Body

A standard, flame-resistant laboratory coat is mandatory at all times. It should be fully buttoned with sleeves rolled down. For larger-scale operations (>5g) or tasks with a higher splash risk, supplement the lab coat with a chemically resistant apron. All protective clothing should be removed immediately if contamination occurs.[12][14]

Hand Protection: The Critical Interface

Chemically resistant gloves are required for all handling activities.[7][8][15]

  • Material: Nitrile gloves are the standard choice, offering good resistance to a broad range of chemicals and providing excellent dexterity.

  • Inspection: Always inspect gloves for tears or pinholes before use.[8][15]

  • Technique: Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately in the designated hazardous waste stream. Never reuse disposable gloves.[14]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][15]

Eye and Face Protection: A Non-Negotiable Requirement

Given the high probability of severe eye irritation or damage, robust eye protection is essential.[1][3][8]

  • Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Splash Hazard: For any task involving liquids, such as preparing solutions or transfers, chemical splash goggles are required. They form a seal around the eyes, offering superior protection.[12]

  • High-Risk Operations: When handling larger quantities or dealing with a significant spill, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[8]

Respiratory Protection

Under standard laboratory conditions, all work with 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine must be conducted within a certified chemical fume hood.[16][17] This engineering control is the primary method for preventing respiratory exposure.

  • Solid Handling: When weighing the solid compound, even within a fume hood, the generation of fine dust is possible. An N95-rated respirator should be considered as an additional precaution.

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, an air-purifying respirator with appropriate cartridges would be necessary. All personnel using respirators must be properly fit-tested and trained.[8][12]

Operational and Disposal Plans

Safe Handling and Operational Protocol
  • Preparation: Before handling, ensure an appropriate spill kit is readily accessible. Confirm the chemical fume hood is functioning correctly.

  • Aliquotting: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula and handle gently to minimize aerosolization.[12]

  • Transfers: Use appropriate tools like pipettes or spatulas for all transfers to minimize direct contact.[16]

  • Decontamination: Thoroughly decontaminate all surfaces and glassware after use.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[12][15][18]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5][7][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4][10]

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][13] Do not let the product enter drains.[3][8][15]

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials from spills, and residual chemicals, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste in accordance with all local, state, and federal regulations through your institution's authorized waste management service.[2][4][16]

References

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. Available at: [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. Available at: [Link]

  • The Importance of Chemical Safety in R&D Labs. Wilco Prime. Available at: [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations, University of Arizona. Available at: [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation. Available at: [Link]

  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific. Available at: [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. Available at: [Link]

  • Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). Kishida Chemical Co., Ltd. Available at: [Link]

  • 1H-pyrazol-4-amine | C3H5N3 | CID 78035. PubChem, National Institutes of Health. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.